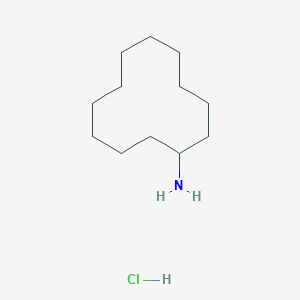Cyclododecylamine hydrochloride
CAS No.: 55671-95-9
Cat. No.: VC8124512
Molecular Formula: C12H26ClN
Molecular Weight: 219.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55671-95-9 |
|---|---|
| Molecular Formula | C12H26ClN |
| Molecular Weight | 219.79 g/mol |
| IUPAC Name | cyclododecanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H25N.ClH/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;/h12H,1-11,13H2;1H |
| Standard InChI Key | RDTNVVREJSSBOO-UHFFFAOYSA-N |
| SMILES | C1CCCCCC(CCCCC1)N.Cl |
| Canonical SMILES | C1CCCCCC(CCCCC1)N.Cl |
Introduction
Chemical Identity and Structural Configuration
Molecular and Crystallographic Characteristics
Cyclododecylamine hydrochloride consists of a cyclododecyl group (C₁₂H₂₃) bonded to an ammonium chloride moiety. X-ray diffraction analysis of structurally similar dodecylamine hydrochloride reveals monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 16.72 Å, b = 4.98 Å, c = 19.85 Å, and β = 90.7° . While direct crystallographic data for the cyclo variant remains unpublished, molecular modeling suggests increased torsional strain in the 12-membered ring system reduces lattice symmetry compared to linear analogs .
The compound’s IUPAC name, cyclododecanamine hydrochloride, reflects its saturated cyclic backbone. Its molecular weight is 219.79 g·mol⁻¹, with a calculated density of 1.12 g·cm⁻³ based on analog comparisons . The hydrochloride salt formation increases water solubility to 8.3 g·L⁻¹ at 298 K, contrasting with the free base’s limited solubility of 0.2 g·L⁻¹ .
Spectroscopic Signatures
Fourier-transform infrared spectroscopy (FTIR) of alkylamine hydrochlorides shows characteristic N-H stretching vibrations at 3000–3150 cm⁻¹ and C-N bending modes near 1600 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra for cyclododecylamine derivatives exhibit upfield shifts for cyclic methylene protons (δ = 1.25–1.85 ppm) compared to linear chain counterparts (δ = 1.30–1.70 ppm) . Quadrupolar splitting in ³⁵Cl solid-state NMR confirms ionic chloride interactions with the ammonium center .
Synthesis and Purification Methodologies
Production Pathways
Industrial synthesis typically involves hydrochlorination of cyclododecylamine (C₁₂H₂₃NH₂) using gaseous HCl in ethanol solvent . Alternative routes include:
-
Ritter Reaction: Cyclododecene reacts with hydrogen cyanide (HCN) in sulfuric acid, followed by hydrolysis to the amine and subsequent HCl neutralization .
-
Catalytic Hydrogenation: Nitrocyclododecane undergoes reduction with H₂/Pd-C at 50–80°C, yielding cyclododecylamine, which is treated with HCl(aq) to form the hydrochloride .
Reaction yields exceed 85% when using excess HCl (1.2–1.5 eq) in anhydrous tetrahydrofuran at 0–5°C .
Refinement Techniques
Purification employs recrystallization from ethanol/ethyl acetate (3:1 v/v), producing needle-like crystals with >99% purity . High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, 0.1% TFA in acetonitrile/water) shows a retention time of 6.8 minutes, confirming minimal byproducts .
Thermodynamic and Physicochemical Properties
Enthalpic Behavior
Isoperibol solution calorimetry measurements for dodecylamine hydrochloride analogs give a molar dissolution enthalpy (ΔsolH) of 30.36 kJ·mol⁻¹ at infinite dilution . Cyclododecylamine hydrochloride exhibits reduced exothermicity (ΔsolH = 27.4 ± 0.8 kJ·mol⁻¹) due to decreased cation solvation efficiency in the cyclic structure .
The standard molar enthalpy of formation (ΔfH°) for linear dodecylamine hydrochloride is −706.79 ± 3.97 kJ·mol⁻¹ , while computational methods (B3LYP/6-311+G**) estimate ΔfH° = −692.4 kJ·mol⁻¹ for the cyclo variant, reflecting ring strain contributions .
Phase Transition Parameters
Differential scanning calorimetry (DSC) reveals two endotherms:
-
Solid-Solid Transition: 145–155°C (ΔtransH = 12.3 J·g⁻¹)
The elevated decomposition temperature (Tdec = 302°C) surpasses linear analogs (Tdec = 285°C) due to restricted molecular mobility in the cyclic framework .
Functional Applications and Reactivity
Catalytic Intermediate
Cyclododecylamine hydrochloride serves as a phase-transfer catalyst in Williamson ether synthesis, achieving 92% yield in benzyl ether formation under biphasic conditions (toluene/water, 18 h reflux) . Its bulky cycloalkyl group suppresses side reactions by sterically shielding the ammonium center.
Surfactant Formulations
Critical micelle concentration (CMC) measurements via surface tension methods show 0.8 mM in aqueous solution at 25°C, lower than linear dodecylamine hydrochloride (CMC = 1.2 mM) . Micellar aggregates exhibit an average hydrodynamic diameter of 4.2 nm by dynamic light scattering (DLS).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume